molecular formula C15H19NO3S B1586104 2,4,6-Collidinium p-Toluenesulfonate CAS No. 59229-09-3

2,4,6-Collidinium p-Toluenesulfonate

Cat. No. B1586104
CAS RN: 59229-09-3
M. Wt: 293.4 g/mol
InChI Key: VEXWNPGPVMYVDU-UHFFFAOYSA-N
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Description

2,4,6-Collidinium p-Toluenesulfonate, also known as CPTS, is a salt formed by the reaction of p-toluenesulfonic acid and collidine (2,4,6-trimethylpyridine) . It is used as a mild glycosylation catalyst in chemistry .


Molecular Structure Analysis

The molecular formula of 2,4,6-Collidinium p-Toluenesulfonate is C15H19NO3S . Its average mass is 293.381 Da and its monoisotopic mass is 293.108551 Da .

Safety and Hazards

The safety data sheet for 2,4,6-Collidinium p-Toluenesulfonate indicates that it is classified as a skin irritant (Category 2), an eye irritant (Category 2), and has specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid ingestion and inhalation, and to wear personal protective equipment/face protection .

Mechanism of Action

properties

IUPAC Name

4-methylbenzenesulfonate;2,4,6-trimethylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.C7H8O3S/c1-6-4-7(2)9-8(3)5-6;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXWNPGPVMYVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=[NH+]C(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058702
Record name 2,4,6-Trimethylpyridinium p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Collidinium p-Toluenesulfonate

CAS RN

59229-09-3
Record name Pyridine, 2,4,6-trimethyl-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59229-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylpyridinium p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key characteristics of 2,4,6-Collidinium p-Toluenesulfonate and how is it synthesized?

A1: 2,4,6-Collidinium p-Toluenesulfonate, represented by the molecular formula C15H19NO3S and a molecular weight of 293.39 g/mol, serves as an acid catalyst in various organic reactions [, ]. Its synthesis involves the reaction of 2,4,6-Collidine with p-Toluenesulfonic Acid in a controlled environment. The process begins by slowly adding p-Toluenesulfonic Acid dissolved in methanol to a solution of 2,4,6-Collidine in diethyl ether, maintaining a temperature of 20 °C. Subsequent cooling to 0 °C initiates the crystallization of the desired product, 2,4,6-Collidinium p-Toluenesulfonate.

Q2: What are the typical applications of 2,4,6-Collidinium p-Toluenesulfonate in organic synthesis?

A2: 2,4,6-Collidinium p-Toluenesulfonate has demonstrated efficacy as an acid catalyst in a range of organic reactions, including acetalization [], transacetalization [], macrolactonization [], and the conversion of enynones to phenols []. The compound's versatility in facilitating these reactions underscores its value in synthetic chemistry.

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